N-óxido de 4-piridilcarbinol

Descripción general

Descripción

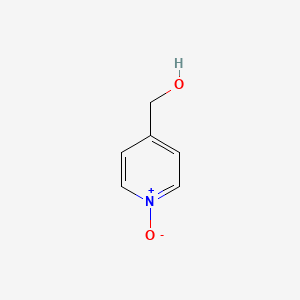

4-Pyridylcarbinol N-oxide is a chemical compound with the molecular formula C6H7NO2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-PCO belongs to a class of compounds known as N-oxides, which are characterized by the presence of an N-O bond. These compounds have shown promise in medicinal chemistry due to their diverse biological activities.

- Antimicrobial Activity : Research indicates that derivatives of pyridine N-oxides, including 4-PCO, exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain pyridine N-oxides can inhibit quorum sensing in Pseudomonas aeruginosa, potentially reducing pathogenicity and resistance development in biofilms .

- Nitric Oxide Donors : Compounds like 4-PCO can act as nitric oxide (NO) donors under specific conditions. The release of NO has been linked to various therapeutic effects, including neuroprotection and cardiovascular benefits . This property makes 4-PCO a candidate for further investigation in cardiovascular disease treatments.

- Drug Development : The structural characteristics of 4-PCO allow it to serve as a scaffold for designing new drugs. Its ability to form hydrogen bonds and its zwitterionic nature enhance its solubility and bioavailability, making it suitable for various pharmaceutical applications .

Catalysis

The catalytic properties of 4-PCO have been explored in several chemical reactions:

- Deoxygenation Reactions : Studies have shown that rhenium complexes can effectively catalyze the deoxygenation of pyridine N-oxides, including 4-PCO. This process is crucial for synthesizing more complex organic molecules and has implications in organic synthesis methodologies .

- C-H Functionalization : Recent advances in the functionalization of pyridine N-oxides highlight their potential use as substrates for C-H activation reactions. This technique allows for the introduction of various functional groups into the aromatic system of 4-PCO, expanding its utility in organic synthesis .

Bioimaging and Sensing Applications

The unique properties of 4-PCO also lend themselves well to bioimaging and sensing technologies:

- Fluorescent Probes : The incorporation of 4-PCO into fluorescent probes enables "turn-on" fluorescence through intramolecular charge transfer mechanisms. This property is particularly useful for detecting metal ions like Fe(II) at low concentrations in biological systems, facilitating real-time monitoring in live cell imaging .

- Hypoxia Detection : The ability of 4-PCO-based probes to respond to hypoxic conditions makes them valuable tools in cancer research, where hypoxia is a common feature of tumor microenvironments. These probes can help visualize and study hypoxic regions within tumors, aiding in the development of targeted therapies .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various pyridine N-oxides against Gram-negative bacteria. The results indicated that compounds similar to 4-PCO inhibited bacterial growth by disrupting quorum sensing pathways, demonstrating their potential as novel anti-infective agents .

Case Study 2: Bioimaging Applications

In another study, researchers developed a bioimaging probe based on 4-PCO that successfully detected Fe(II) ions in hypoxic cell lines. This probe exhibited high selectivity and sensitivity, highlighting the compound's applicability in biomedical imaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Pyridylcarbinol N-oxide can be synthesized through the oxidation of 4-pyridylmethanol. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . Another method involves the use of sodium percarbonate in the presence of rhenium-based catalysts under mild reaction conditions . Additionally, the oxidation can be achieved using a urea-hydrogen peroxide complex or sodium perborate in acetic acid .

Industrial Production Methods

Industrial production of 4-Pyridylcarbinol N-oxide typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has been reported to be a safer and more efficient method for producing pyridine N-oxides .

Análisis De Reacciones Químicas

Types of Reactions

4-Pyridylcarbinol N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids, sodium percarbonate, and urea-hydrogen peroxide complex.

Reduction: Reduction of 4-Pyridylcarbinol N-oxide can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles attacking the electrophilic sites on the pyridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-pyridylmethanol leads to the formation of 4-Pyridylcarbinol N-oxide, while reduction can yield 4-pyridylmethanol .

Mecanismo De Acción

4-Pyridylcarbinol N-oxide acts as a mild Lewis base, capable of activating Lewis acidic parts of molecules. This activation increases the reactivity of the nucleophilic part of the molecule towards various electrophiles . The compound’s mechanism of action involves forming complexes with transition metals and facilitating various catalytic reactions .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine N-oxide: A closely related compound with similar chemical properties and applications.

4-Pyridylcarbinol N-oxide: Another derivative of pyridine with similar uses in organic synthesis and coordination chemistry.

Nicotinaldehyde N-oxide: A derivative used in the synthesis of pharmaceuticals and other fine chemicals.

Uniqueness

4-Pyridylcarbinol N-oxide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. Its versatility in various applications, from organic synthesis to drug development, highlights its importance in scientific research and industry .

Actividad Biológica

4-Pyridylcarbinol N-oxide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

4-Pyridylcarbinol N-oxide, characterized by the presence of a pyridine ring and an N-oxide functional group, is synthesized through various methods that typically involve the oxidation of 4-pyridylcarbinol. The N-oxide functionality is crucial as it can significantly influence the compound's biological properties, including its solubility and reactivity.

Anticancer Properties

Recent studies have highlighted the potential of 4-Pyridylcarbinol N-oxide as an anticancer agent. Research indicates that derivatives of pyridine N-oxides exhibit cytotoxic effects against various cancer cell lines. For instance, a study on 2-(pyridylvinyl)chromen-4-ones and their N-oxide analogs demonstrated significant activity against human non-small-cell lung cancer cells (A549) . The mechanism of action is thought to involve the induction of apoptosis and disruption of cellular signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Pyridylcarbinol N-oxide | A549 | TBD | Apoptosis induction |

| 2-(pyridylvinyl)chromen-4-one | A549 | TBD | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of 4-Pyridylcarbinol N-oxide have also been explored. It has been reported that certain pyridine N-oxides possess antibacterial effects against Gram-negative bacteria such as Pseudomonas aeruginosa. These compounds may act as quorum sensing inhibitors, disrupting bacterial communication and virulence .

The biological activity of 4-Pyridylcarbinol N-oxide can be attributed to several mechanisms:

- Redox Activity : The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells .

- Enzymatic Activation : Some studies suggest that enzymatic reduction of the N-oxide can activate prodrugs into their active forms, enhancing their therapeutic efficacy .

- Interaction with Biological Targets : The compound may interact with specific proteins involved in cell signaling pathways, thereby modulating various biological processes such as apoptosis and cell proliferation .

Case Study 1: Anticancer Activity

In a controlled study evaluating the anticancer potential of various pyridine derivatives, researchers found that 4-Pyridylcarbinol N-oxide exhibited significant cytotoxicity against A549 cells with an IC50 value that warranted further investigation into its structure-activity relationship (SAR) .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Pseudomonas aeruginosa. The study revealed that 4-Pyridylcarbinol N-oxide could inhibit biofilm formation, a critical factor in bacterial resistance, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

(1-oxidopyridin-1-ium-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-5-6-1-3-7(9)4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176879 | |

| Record name | 4-Pyridylmethanol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22346-75-4 | |

| Record name | 4-Pyridinemethanol, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22346-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylmethanol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pyridylmethanol N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.